molecular formula C11H14N2S B13937174 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine CAS No. 58460-36-9

5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine

Cat. No.: B13937174
CAS No.: 58460-36-9
M. Wt: 206.31 g/mol
InChI Key: QIOKHAZADJJPHB-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine: is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 5th position and an isopropyl group at the 2nd position on the benzothiazole ring, along with an amine group at the 6th position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the benzothiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzothiazoles.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole
  • 6-Isopropylbenzothiazole
  • 5-Methyl-1,3-benzothiazol-2-amine

Uniqueness

5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methyl and isopropyl groups on the benzothiazole ring, along with the amine group, allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

58460-36-9

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C11H14N2S/c1-6(2)11-13-9-4-7(3)8(12)5-10(9)14-11/h4-6H,12H2,1-3H3

InChI Key

QIOKHAZADJJPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)SC(=N2)C(C)C

Origin of Product

United States

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